molecular formula C5H2F8O4 B14253421 [1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy](difluoro)acetic acid CAS No. 267901-01-9

[1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy](difluoro)acetic acid

Cat. No.: B14253421
CAS No.: 267901-01-9
M. Wt: 278.05 g/mol
InChI Key: RXBAVCJDUWLABK-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid: is a fluorinated carboxylic acid with the molecular formula C3H2F4O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is a structural analog of acetic acid, where hydrogen atoms are replaced by fluorine atoms, enhancing its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid involves multiple steps, typically starting with the fluorination of acetic acid derivatives. One common method includes the use of difluoromethylating reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the hazardous nature of fluorine .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield difluoromethoxy derivatives, while substitution can produce a variety of functionalized acetic acids .

Scientific Research Applications

1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent for introducing difluoromethyl groups into organic molecules, enhancing their stability and reactivity.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the synthesis of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways and influence the compound’s reactivity in chemical processes .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid is unique due to its combination of difluoromethoxy and tetrafluoroethoxy groups, providing a balance of reactivity and stability not found in simpler fluorinated acids. This makes it a valuable reagent in both research and industrial applications .

Properties

CAS No.

267901-01-9

Molecular Formula

C5H2F8O4

Molecular Weight

278.05 g/mol

IUPAC Name

2-[1-(difluoromethoxy)-1,2,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid

InChI

InChI=1S/C5H2F8O4/c6-2(7)16-5(13,4(10,11)12)17-3(8,9)1(14)15/h2H,(H,14,15)

InChI Key

RXBAVCJDUWLABK-UHFFFAOYSA-N

Canonical SMILES

C(OC(C(F)(F)F)(OC(C(=O)O)(F)F)F)(F)F

Origin of Product

United States

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